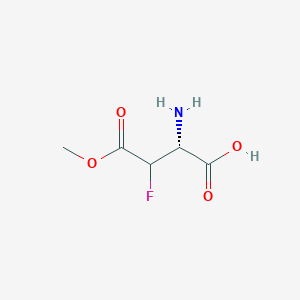
(Iodomethyl)(trimethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Iodomethyl)(trimethoxy)silane is an organosilicon compound with the molecular formula C4H11IO3Si. It is a versatile reagent used in various chemical reactions and industrial applications. The compound is characterized by the presence of an iodomethyl group and three methoxy groups attached to a silicon atom. This unique structure imparts distinct chemical properties, making it valuable in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Iodomethyl)(trimethoxy)silane typically involves the reaction of trimethoxysilane with iodomethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups. A common method involves the use of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
(Iodomethyl)(trimethoxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The methoxy groups can be hydrolyzed in the presence of water or moisture to form silanols, which can further condense to form siloxane bonds.
Reduction: The compound can be reduced to form the corresponding silane, which can be used in further synthetic applications.
Common Reagents and Conditions
Bases: Potassium carbonate or sodium hydroxide are commonly used to facilitate substitution reactions.
Acids: Hydrochloric acid or sulfuric acid can be used to catalyze hydrolysis reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Silanols: Formed through hydrolysis of the methoxy groups.
Substituted Silanes: Formed through substitution reactions with various nucleophiles.
Reduced Silanes: Formed through reduction reactions.
Applications De Recherche Scientifique
(Iodomethyl)(trimethoxy)silane has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules and surfaces for bioconjugation and immobilization studies.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of silicone materials, adhesives, and coatings due to its ability to form strong siloxane bonds.
Mécanisme D'action
The mechanism of action of (Iodomethyl)(trimethoxy)silane involves the reactivity of the iodomethyl and methoxy groups. The iodomethyl group can undergo nucleophilic substitution reactions, while the methoxy groups can be hydrolyzed to form silanols. These silanols can further condense to form siloxane bonds, which are crucial in the formation of silicone materials. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the silicon atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxysilane: Similar in structure but lacks the iodomethyl group. It is commonly used in the production of silicone materials.
Triethoxysilane: Contains ethoxy groups instead of methoxy groups. It is used in similar applications but has different reactivity due to the larger ethoxy groups.
(Iodomethyl)trimethylsilane: Contains methyl groups instead of methoxy groups
Uniqueness
(Iodomethyl)(trimethoxy)silane is unique due to the presence of both iodomethyl and trimethoxysilyl groups. This combination imparts distinct reactivity, making it valuable in various synthetic and industrial applications. The compound’s ability to undergo both substitution and hydrolysis reactions makes it versatile for the modification of surfaces and the synthesis of complex molecules.
Propriétés
Numéro CAS |
53696-78-9 |
|---|---|
Formule moléculaire |
C4H11IO3Si |
Poids moléculaire |
262.12 g/mol |
Nom IUPAC |
iodomethyl(trimethoxy)silane |
InChI |
InChI=1S/C4H11IO3Si/c1-6-9(4-5,7-2)8-3/h4H2,1-3H3 |
Clé InChI |
WWRSUSXZSPZJTA-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CI)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)





![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)

![N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13416512.png)
